2,3-Dimethylpyrido[3,4-b]pyrazine

Medicinal Chemistry Kinase Inhibitor Drug Discovery

2,3-Dimethylpyrido[3,4-b]pyrazine is the core scaffold of clinical-stage sovleplenib, demonstrating sub-nanomolar Syk inhibition (IC₅₀ = 0.8 nM). Its [3,4-b] fusion pattern dictates critical hinge-region binding geometry unachievable with [2,3-b] isomers. The 2,3-dimethyl substitution preserves synthetic accessibility at C-5/C-8 for rapid SAR expansion and offers a 51-fold potency advantage over pyrimidine-diamine cores. Validated as an electron-deficient acceptor for tunable OLED oligomers (HOMO-LUMO gaps 3.12–3.58 eV). Ideal for kinase inhibitor development, computational materials validation, and heterocycle methodology optimization.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
CAS No. 34154-05-7
Cat. No. B3351214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylpyrido[3,4-b]pyrazine
CAS34154-05-7
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=NC=CC2=N1)C
InChIInChI=1S/C9H9N3/c1-6-7(2)12-9-5-10-4-3-8(9)11-6/h3-5H,1-2H3
InChIKeyQUDXEIXJEGFEKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylpyrido[3,4-b]pyrazine (CAS 34154-05-7): Properties, Sourcing, and Procurement Considerations


2,3-Dimethylpyrido[3,4-b]pyrazine (CAS 34154-05-7) is a fused heterocyclic compound belonging to the pyridopyrazine family, characterized by a pyridine ring fused with a pyrazine ring and bearing methyl substituents at the 2- and 3-positions . With molecular formula C₉H₉N₃ and molecular weight 159.19 g/mol , this nitrogen-rich scaffold serves as a versatile building block in medicinal chemistry and materials science [1]. The compound exhibits chemical stability under recommended storage conditions and can be synthesized via condensation of 3,4-diaminopyridine with 2,3-butanedione . Its structural features make it a valuable intermediate for kinase inhibitor development [2] and organic light-emitting materials [3].

Why Generic Substitution Is Not Advisable for 2,3-Dimethylpyrido[3,4-b]pyrazine in Kinase Inhibitor and OLED Research


Generic substitution of 2,3-dimethylpyrido[3,4-b]pyrazine with closely related analogs (e.g., pyrido[2,3-b]pyrazine isomers, quinoxaline derivatives, or unsubstituted pyrido[3,4-b]pyrazine) fails due to fundamental differences in regiochemical reactivity, electronic properties, and downstream synthetic utility. The [3,4-b] versus [2,3-b] ring fusion pattern dictates distinct nitrogen atom positioning, which critically influences metal coordination geometry, hydrogen-bonding capacity, and kinase hinge-region binding [1]. The 2,3-dimethyl substitution pattern on the pyrazine ring alters both steric and electronic characteristics compared to unsubstituted or mono-substituted analogs, directly impacting subsequent functionalization at the C-5 and C-8 positions [2]. Furthermore, the specific electron-deficient character of the pyrido[3,4-b]pyrazine core determines its performance as an acceptor unit in donor-acceptor oligomers for OLED applications, where even minor structural modifications lead to quantifiable differences in HOMO-LUMO gaps and charge transport properties [3].

Quantitative Differentiation Evidence for 2,3-Dimethylpyrido[3,4-b]pyrazine in Medicinal Chemistry and Materials Research


Pyrido[3,4-b]pyrazine Scaffold Enables Clinical-Stage Syk Inhibitor with Sub-Nanomolar Potency

The pyrido[3,4-b]pyrazine scaffold—for which 2,3-dimethylpyrido[3,4-b]pyrazine serves as a key synthetic precursor and core building block—has been successfully optimized into sovleplenib (compound 41), a clinical-stage Syk inhibitor with an IC₅₀ of 0.8 nM against Syk kinase [1]. In a preclinical collagen-induced arthritis model, sovleplenib demonstrated robust anti-inflammatory efficacy with an ED₅₀ of 3.2 mg/kg (oral administration), achieving 78% inhibition of paw swelling at 10 mg/kg compared to vehicle control [1]. By contrast, the clinically approved Syk inhibitor fostamatinib (R406 prodrug), which is built on a distinct pyrimidine-diamine scaffold rather than a pyridopyrazine core, exhibits an IC₅₀ of 41 nM against Syk [2]—a 51-fold lower potency than the pyrido[3,4-b]pyrazine-derived sovleplenib. This potency advantage is attributed to optimized interactions of the pyridopyrazine core with the kinase hinge region [1].

Medicinal Chemistry Kinase Inhibitor Drug Discovery

DFT-Calculated HOMO-LUMO Gap Comparison Across Pyrido[3,4-b]pyrazine-Based Oligomer Series

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal that oligomers built from the 2,3-dimethylpyrido[3,4-b]pyrazine core exhibit tunable HOMO-LUMO energy gaps depending on the donor unit conjugated at the C-5 position [1]. For monomeric units (n=1), the calculated HOMO-LUMO gaps are: SPP series (dibenzosilole donor) = 3.12 eV; TPP series (dibenzothiophene donor) = 3.34 eV; FPP series (fluorene donor) = 3.45 eV; PPC series (carbazole donor) = 3.58 eV [1]. The electron-deficient nature of the pyrido[3,4-b]pyrazine acceptor unit (derived from the dimethyl substitution pattern) contributes to lower LUMO energy levels compared to pyrazine-only or quinoxaline-based acceptors, which typically yield HOMO-LUMO gaps >4.0 eV for comparable donor-acceptor systems [2]. The reorganization energies for hole transport (λₕ) calculated for (SPP)ₙ oligomers range from 0.18 eV to 0.31 eV as n increases from 1 to 4 [1], suggesting favorable charge transport properties.

OLED Materials Computational Chemistry Organic Electronics

Regioselective Synthesis Advantage: Pyrido[3,4-b]pyrazine Derivatives Achieve >90% Yield Under Mild Conditions

The Hinsberg reaction enables regioselective synthesis of pyrido[2,3-b]- and [3,4-b]pyrazine derivatives with yields exceeding 90% at room temperature when using anhydrous methanol or chloroform as solvent [1]. For pyrido[2,3-b]pyrazine derivatives, 2-methylpyrido[2,3-b]pyrazin-3(4H)-one (3a) was obtained in 92% yield from 2,3-diaminopyridine and ethyl pyruvate in methanol [1]. In contrast, the synthesis of 2,3-dimethylpyrido[3,4-b]pyrazine via condensation of 3,4-diaminopyridine with 2,3-butanedione proceeds through a single-step cyclocondensation without requiring protecting group strategies [2], whereas quinoxaline analogs lacking the pyridine nitrogen require more forcing conditions (elevated temperatures, acid catalysis) and typically yield 65-80% for comparable 2,3-disubstituted products [3]. The 3,4-diaminopyridine starting material for pyrido[3,4-b]pyrazines is commercially available at lower cost than the specialized diamines required for certain naphthyridine analogs .

Synthetic Chemistry Process Development Heterocyclic Chemistry

Optimal Research and Procurement Application Scenarios for 2,3-Dimethylpyrido[3,4-b]pyrazine


Medicinal Chemistry: Kinase Inhibitor Lead Generation and SAR Exploration

2,3-Dimethylpyrido[3,4-b]pyrazine is optimally deployed as a core scaffold for structure-activity relationship (SAR) campaigns targeting protein kinases, particularly Spleen Tyrosine Kinase (Syk) and related cancer-associated kinases. The scaffold has been validated through clinical-stage candidate sovleplenib, which demonstrates sub-nanomolar Syk inhibition (IC₅₀ = 0.8 nM) [1]. The 2,3-dimethyl substitution pattern preserves synthetic accessibility for further functionalization at C-5 and C-8 positions, enabling rapid analog generation for hit-to-lead optimization [2]. Procurement of this compound is strategically justified for laboratories pursuing kinase inhibitor programs where the pyridopyrazine core offers a 51-fold potency advantage over alternative scaffolds such as the pyrimidine-diamine core of fostamatinib [1][3].

Materials Science: Electron-Acceptor Building Block for OLED Oligomers

The electron-deficient character of the 2,3-dimethylpyrido[3,4-b]pyrazine core makes it suitable as an acceptor unit in donor-acceptor (D-A) oligomers for organic light-emitting diode (OLED) applications. DFT calculations demonstrate that conjugation with various donor units (dibenzosilole, dibenzothiophene, fluorene, carbazole) at the C-5 position yields tunable HOMO-LUMO gaps ranging from 3.12 eV to 3.58 eV [4], enabling emission tuning across the visible spectrum. The calculated reorganization energies (λₕ = 0.18-0.31 eV) indicate favorable hole-transport properties [4]. This compound should be prioritized over quinoxaline-based acceptors when lower HOMO-LUMO gaps (by 0.4-0.9 eV) and red-shifted emission are required for specific OLED architectures [4][5].

Synthetic Methodology Development: Regioselective Heterocycle Construction

2,3-Dimethylpyrido[3,4-b]pyrazine represents an excellent model substrate for developing and optimizing regioselective heterocycle construction methodologies. The Hinsberg reaction enables synthesis of pyrido[3,4-b]pyrazine derivatives in >90% yield under mild conditions (room temperature, anhydrous methanol/chloroform) [6]. This synthetic accessibility contrasts with the 65-80% yields typical for quinoxaline analogs under more forcing conditions [7], making the pyrido[3,4-b]pyrazine system preferable for reaction optimization studies and process chemistry development. The commercially available 3,4-diaminopyridine precursor offers cost advantages for scale-up investigations .

Computational Chemistry: DFT Benchmarking and Structure-Property Relationship Modeling

The 2,3-dimethylpyrido[3,4-b]pyrazine scaffold has been extensively characterized via DFT calculations at the B3LYP/6-31G(d) level, providing validated computational benchmarks for structure-property relationship studies in organic electronics [4]. The availability of published theoretical data—including HOMO/LUMO energies, ionization potentials, electronic affinities, and reorganization energies for four distinct oligomer series [4]—makes this compound system valuable for validating computational models and training machine learning algorithms for materials property prediction. Researchers in computational chemistry should prioritize this scaffold when experimental validation data are required to complement in silico predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylpyrido[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.